3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide
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Overview
Description
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide, also known as CPP, is a chemical compound that has been studied extensively for its potential use in scientific research. CPP is a member of the phenylpropanoid class of compounds and is structurally similar to other compounds that have been shown to have a variety of biological activities.
Mechanism of Action
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide acts as a selective antagonist of the NMDA receptor, binding to a specific site on the receptor and preventing the binding of other molecules that normally activate the receptor. This results in a decrease in the activity of the receptor and a subsequent decrease in the activity of the neurons that it regulates.
Biochemical and Physiological Effects:
The effects of this compound on the central nervous system are complex and have been the subject of extensive research. In general, this compound has been shown to decrease the activity of the NMDA receptor and to inhibit the release of certain neurotransmitters such as glutamate. This can lead to a variety of physiological effects, including decreased pain sensitivity, decreased locomotor activity, and decreased seizure activity.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide in laboratory experiments is its selectivity for the NMDA receptor, which allows researchers to specifically target this receptor and study its function. However, one limitation of using this compound is its potential to interact with other receptors or enzymes in the body, which can complicate the interpretation of experimental results.
Future Directions
There are a number of potential future directions for research on 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide. One area of interest is the development of new compounds that are more selective for the NMDA receptor and have fewer off-target effects. Another area of interest is the use of this compound as a tool for studying the role of the NMDA receptor in a variety of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. Overall, the study of this compound and related compounds has the potential to shed new light on the complex interactions between neurotransmitters and their receptors in the central nervous system.
Synthesis Methods
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide can be synthesized using a variety of methods, including the reaction of 2-chloroacetophenone with N-methyl-N-phenylpropanamide in the presence of a base such as potassium carbonate. The resulting intermediate can then be reacted with 3-pyridinylmethylamine to yield this compound.
Scientific Research Applications
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide has been shown to have a variety of potential applications in scientific research. One area of interest is its potential as a tool for studying the function of the central nervous system. This compound has been shown to selectively block the activity of a type of neurotransmitter receptor known as the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a key role in the regulation of synaptic plasticity, which is thought to be important for learning and memory.
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(pyridin-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O/c1-25(16-17-8-7-13-24-15-17)22(26)14-20(18-9-3-2-4-10-18)19-11-5-6-12-21(19)23/h2-13,15,20H,14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUMSEAXCLNCSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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